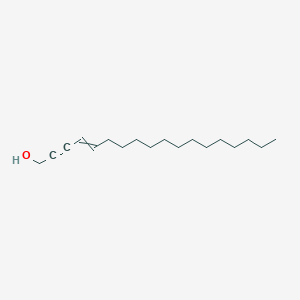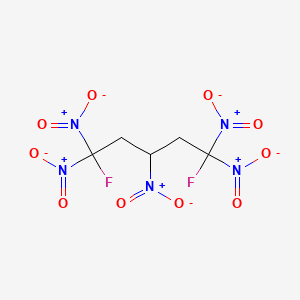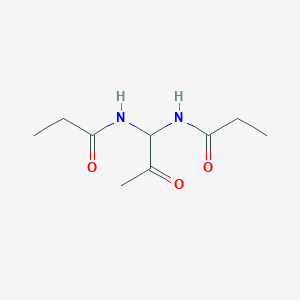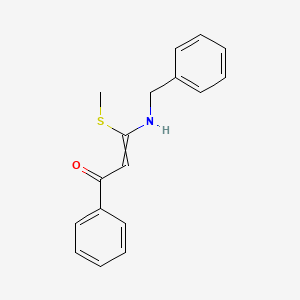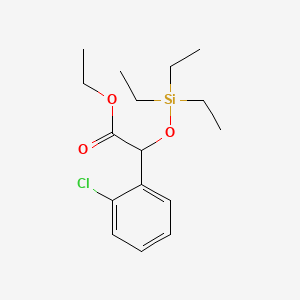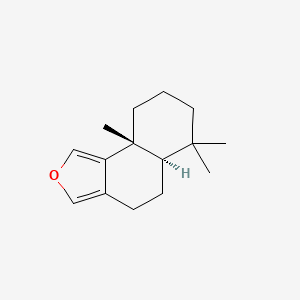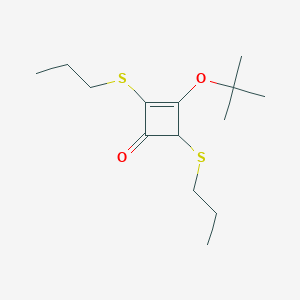
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with tert-butoxy and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Propylsulfanyl Groups: The propylsulfanyl groups can be introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added via an etherification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The propylsulfanyl groups may play a role in binding to target proteins, while the cyclobutene ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxy-2,4-bis(methylsulfanyl)cyclobut-2-en-1-one: Similar structure but with methylsulfanyl groups instead of propylsulfanyl.
3-tert-Butoxy-2,4-bis(ethylsulfanyl)cyclobut-2-en-1-one: Similar structure but with ethylsulfanyl groups instead of propylsulfanyl.
Uniqueness
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of propylsulfanyl groups, which may impart different chemical and biological properties compared to its methyl and ethyl analogs. The larger propyl groups can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
79894-57-8 |
|---|---|
Molecular Formula |
C14H24O2S2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C14H24O2S2/c1-6-8-17-12-10(15)13(18-9-7-2)11(12)16-14(3,4)5/h12H,6-9H2,1-5H3 |
InChI Key |
QADBSILEXOPZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1C(=C(C1=O)SCCC)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


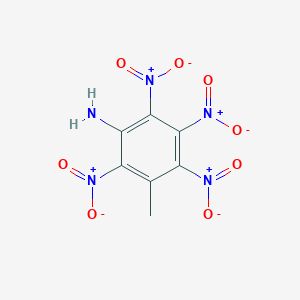
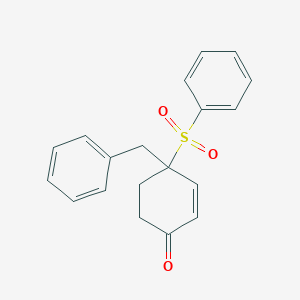
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
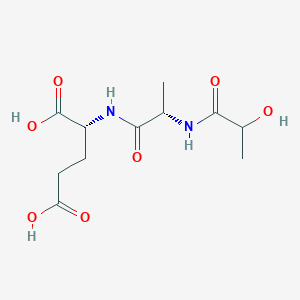
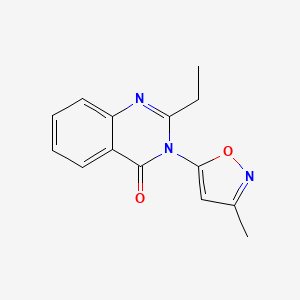
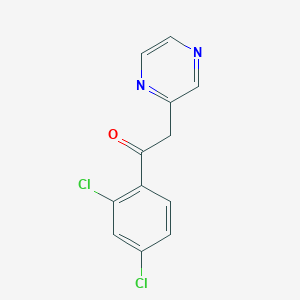
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
